molecular formula C10H10N2O3S B3020978 Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 667436-00-2

Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B3020978
CAS No.: 667436-00-2
M. Wt: 238.27 g/mol
InChI Key: WHMKXHGIDZJVHA-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a thiophene-based compound characterized by a cyanoacetyl group at the 2-amino position and an ethyl ester at the 3-carboxylate position. This structure enables diverse reactivity, particularly in Knoevenagel condensations, due to the active methylene group in the cyanoacetyl moiety . It is synthesized via cyanoacetylation of ethyl 2-amino-thiophene-3-carboxylate derivatives using reagents such as 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux, achieving yields of 72–94% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-2-15-10(14)7-4-6-16-9(7)12-8(13)3-5-11/h4,6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMKXHGIDZJVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213186
Record name Ethyl 2-[(2-cyanoacetyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-00-2
Record name Ethyl 2-[(2-cyanoacetyl)amino]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667436-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2-cyanoacetyl)amino]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves the reaction of ethyl cyanoacetate with thiophene-3-carboxylic acid under specific conditions. One common method involves the use of a base catalyst such as triethylamine in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amines, and substituted thiophenes. These products are often of interest in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with various molecular targets. The cyano and ester groups allow it to participate in multiple chemical reactions, leading to the formation of biologically active compounds. These compounds can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiophene Core

Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate (CAS 547706-71-8)
  • Structure : Features a 4-chlorophenyl group at the 4-position of the thiophene ring.
  • Molecular Weight : 348.8 g/mol; higher than the parent compound (312.3 g/mol) due to the chlorophenyl group .
Ethyl 4-Amino-5-Cyano-2-(Methylthio)Thiophene-3-Carboxylate (2b)
  • Structure: Substitutes the cyanoacetyl group with a methylthio (-SMe) group and introduces a cyano group at the 5-position.
  • Synthesis : Prepared via one-pot reactions involving ketene dithioacetals and sodium sulfide .
  • Activity : Exhibits antibacterial properties, highlighting the role of sulfur-containing substituents in modulating biological activity .
Ethyl 2-((1-(4-Hydroxyphenyl)-2-Oxopropyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6p)
  • Structure : Incorporates a tetrahydrobenzo[b]thiophene core and a 4-hydroxyphenyl group.
  • Synthesis : Synthesized via Petasis reaction with pyruvic aldehyde and 4-hydroxyphenylboronic acid in HFIP, yielding 22% .
  • Key Difference: The fused cyclohexene ring enhances rigidity but reduces synthetic yield compared to non-fused analogs .

Positional Isomers and Core Modifications

Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate
  • Structure: Amino and carboxylate groups are at positions 3 and 2, respectively, with a 3-chlorophenyl substituent at position 3.
  • Applications : Serves as a precursor for pharmaceuticals and dyes, demonstrating the versatility of thiophene positional isomers in synthetic chemistry .
Ethyl 2-Phenylbenzo[b]Thiophene-3-Carboxylate (2a′)
  • Structure : Benzo[b]thiophene core fused with a benzene ring.
  • Synthesis : Prepared via palladium-catalyzed oxidative cyclization, yielding 63.7 mg (75%) .
  • Properties: Increased aromaticity may improve stability but reduce solubility compared to non-fused thiophenes .

Functional Group Replacements

Ethyl 2-(2-Chloroacetamido)-4-Methyl-5-(Methylcarbamoyl)Thiophene-3-Carboxylate
  • Structure: Replaces the cyanoacetyl group with a chloroacetyl moiety and adds a methylcarbamoyl group at position 4.
  • Synthesis: Derived from ethyl 2-amino-thiophene-3-carboxylate via reaction with 2-chloroethyl isocyanate .
Ethyl 4-Cyano-3-Methyl-5-[(Trifluoroacetyl)Amino]Thiophene-2-Carboxylate
  • Structure: Substitutes the cyanoacetyl group with a trifluoroacetyl (-COCF3) group.
  • Properties : The electron-withdrawing trifluoroacetyl group may alter electronic properties and metabolic stability .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthetic Yield (%) Key Biological Activity
Ethyl 2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate Thiophene Cyanoacetyl, ethyl ester 312.3 72–94 Antioxidant, anti-inflammatory
Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate Thiophene 4-Chlorophenyl, cyanoacetyl 348.8 Not reported Intermediate in drug discovery
Ethyl 4-Amino-5-Cyano-2-(Methylthio)Thiophene-3-Carboxylate Thiophene Methylthio, cyano 268.4 (calculated) Not reported Antibacterial
Ethyl 2-Phenylbenzo[b]Thiophene-3-Carboxylate Benzo[b]thiophene Phenyl, ethyl ester 268.3 75 Not reported

Research Findings and Implications

  • Synthetic Efficiency: Cyanoacetyl derivatives generally achieve higher yields (e.g., 72–94% ) compared to Petasis reaction products (22% ), emphasizing the importance of reaction conditions and substituent compatibility.
  • Structural Design : Fused rings (e.g., benzo[b]thiophene) enhance stability but may limit solubility, whereas chlorophenyl groups increase lipophilicity for improved bioavailability .

Biological Activity

Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₁₀N₂O₃S and a molecular weight of 238.26 g/mol. The presence of a thiophene ring, cyano group, and carboxylate moiety contributes to its unique reactivity and biological activity.

Synthesis

The compound can be synthesized through various chemical reactions, including:

  • Nucleophilic Substitution : Involves the replacement of a leaving group by a nucleophile, facilitated by the cyano and ester groups.
  • Condensation Reactions : These reactions allow for the formation of complex heterocycles.
  • Reduction Reactions : The cyano group can be converted to an amine under specific conditions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . For instance, compounds derived from similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range .

Anticancer Activity

A study highlighted the anticancer potential of thiophene derivatives, where compounds similar to this compound were tested against cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer). Notably, certain derivatives displayed cytotoxicity greater than that of Sorafenib, a well-known anticancer drug . The mechanism involves:

  • Induction of apoptosis through upregulation of p53.
  • Increased Bax/Bcl-2 ratio leading to mitochondrial dysfunction.
  • Activation of caspases, resulting in programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : It may act on receptors involved in cell signaling pathways, particularly those related to angiogenesis and apoptosis.

Study on Anticancer Efficacy

In a recent study published in Molecules, researchers synthesized several derivatives based on the thiophene structure and assessed their efficacy against cancer cell lines. The most promising candidates exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
Compound 5HepG-20.59VEGFR-2 inhibition
Compound 21HCT-1161.29β-tubulin polymerization

Antimicrobial Activity Evaluation

Another evaluation focused on the antimicrobial properties of similar thiophene derivatives. The results showed that certain compounds had MIC values ranging from 12.4 to 16.5 µM against multiple bacterial strains, demonstrating their potential as new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate
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Ethyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate

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